molecular formula C14H14O2 B14689017 6-Hydroxy-6-methyl-1-phenylhept-1-en-4-yn-3-one CAS No. 25294-56-8

6-Hydroxy-6-methyl-1-phenylhept-1-en-4-yn-3-one

Katalognummer: B14689017
CAS-Nummer: 25294-56-8
Molekulargewicht: 214.26 g/mol
InChI-Schlüssel: LOECXNUGWJGSTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Hydroxy-6-methyl-1-phenylhept-1-en-4-yn-3-one is a chemical compound with the molecular formula C14H14O2. It consists of 14 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . This compound is known for its unique structure, which includes a hydroxyl group, a methyl group, and a phenyl group attached to a hept-1-en-4-yn backbone.

Vorbereitungsmethoden

The synthesis of 6-Hydroxy-6-methyl-1-phenylhept-1-en-4-yn-3-one can be achieved through various synthetic routes. One common method involves the reaction of a suitable alkyne with a phenyl-substituted ketone under specific conditions. The reaction typically requires the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the formation of the desired product. Industrial production methods may involve more advanced techniques, such as catalytic hydrogenation or the use of specialized reagents to improve yield and purity .

Analyse Chemischer Reaktionen

6-Hydroxy-6-methyl-1-phenylhept-1-en-4-yn-3-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction of the alkyne can yield an alkene or alkane .

Wissenschaftliche Forschungsanwendungen

6-Hydroxy-6-methyl-1-phenylhept-1-en-4-yn-3-one has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used as a probe to study enzyme activity or as a ligand in binding studiesIn industry, it can be used in the production of specialty chemicals or as a precursor for the synthesis of polymers and other materials .

Wirkmechanismus

The mechanism of action of 6-Hydroxy-6-methyl-1-phenylhept-1-en-4-yn-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with proteins or other biomolecules, while the phenyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound .

Vergleich Mit ähnlichen Verbindungen

6-Hydroxy-6-methyl-1-phenylhept-1-en-4-yn-3-one can be compared with other similar compounds, such as 6-Hydroxy-6-methyl-1-phenylhept-1-en-4-yn-2-one and 6-Hydroxy-6-methyl-1-phenylhept-1-en-4-yn-4-one. These compounds share a similar backbone but differ in the position of the hydroxyl group or other substituents. The unique structure of this compound gives it distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

25294-56-8

Molekularformel

C14H14O2

Molekulargewicht

214.26 g/mol

IUPAC-Name

6-hydroxy-6-methyl-1-phenylhept-1-en-4-yn-3-one

InChI

InChI=1S/C14H14O2/c1-14(2,16)11-10-13(15)9-8-12-6-4-3-5-7-12/h3-9,16H,1-2H3

InChI-Schlüssel

LOECXNUGWJGSTM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C#CC(=O)C=CC1=CC=CC=C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.